molecular formula C20H17N3O5 B084379 Disperse Blue 60 CAS No. 12217-80-0

Disperse Blue 60

Cat. No. B084379
Key on ui cas rn: 12217-80-0
M. Wt: 379.4 g/mol
InChI Key: WBCXRDHKXHADQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04777266

Procedure details

225.2 g of 3-methoxypropylamine are charged to a 750 ml sulfonating flask and heated to 40° C. With stirring, 141.2 g of 1,4-diaminoanthraquinone-2,3-dicarboximide are added over 3 hours. The ensuing reaction is slightly exothermic, with evolution of NH3. The viscous suspension is stirred for another hour at 40°-45° C., then cooled to 20° C. and further stirred for one hour. The precipitated product is filtered with suction and washed with 300 ml of methanol and then with 300 ml of water, affording 226.6 g of N-(3-methoxypropyl)-1,4-diaminoanthraquinone-2,3-dicarboximide [dye of formula (3)]. After optional replenishment with fresh 3-methoxypropylamine, the mother liquor can be re-used for a new batch.
Quantity
225.2 g
Type
reactant
Reaction Step One
Quantity
141.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][NH2:6].[NH2:7][C:8]1[C:21]2[C:20](=[O:22])[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:13](=[O:23])[C:12]=2[C:11]([NH2:24])=[C:10]2[C:25](=[O:29])N[C:27](=[O:28])[C:9]=12.N>>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][N:6]1[C:25](=[O:29])[C:10]2[C:9](=[C:8]([NH2:7])[C:21]3[C:20](=[O:22])[C:19]4[C:14]([C:13](=[O:23])[C:12]=3[C:11]=2[NH2:24])=[CH:15][CH:16]=[CH:17][CH:18]=4)[C:27]1=[O:28]

Inputs

Step One
Name
Quantity
225.2 g
Type
reactant
Smiles
COCCCN
Step Two
Name
Quantity
141.2 g
Type
reactant
Smiles
NC1=C2C(=C(C=3C(C4=CC=CC=C4C(C13)=O)=O)N)C(NC2=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ensuing reaction
STIRRING
Type
STIRRING
Details
The viscous suspension is stirred for another hour at 40°-45° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C.
STIRRING
Type
STIRRING
Details
further stirred for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered with suction
WASH
Type
WASH
Details
washed with 300 ml of methanol

Outcomes

Product
Name
Type
product
Smiles
COCCCN1C(=O)C2=C(C=3C(C4=CC=CC=C4C(C3C(=C2C1=O)N)=O)=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 226.6 g
YIELD: CALCULATEDPERCENTYIELD 130%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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